[(Ethoxysilyl)methyl]dimethylamine
Description
[(Ethoxysilyl)methyl]dimethylamine is an organosilicon compound characterized by a dimethylamine group bonded to an ethoxysilyl-methyl moiety. Its molecular structure combines the reactivity of a tertiary amine with the hydrolytic sensitivity of an ethoxysilyl group, making it valuable in applications such as surface modification, polymer crosslinking, and catalysis. For instance, silyl-containing amines like [o-((Trimethylsilyl)methyl)benzyl]dimethylamine () demonstrate the influence of silyl substituents on stability and reactivity, suggesting that the ethoxysilyl group in the target compound may enhance its hydrolytic activity compared to non-silylated analogues.
Properties
CAS No. |
96836-74-7 |
|---|---|
Molecular Formula |
C5H15NOSi |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
1-ethoxysilyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C5H15NOSi/c1-4-7-8-5-6(2)3/h4-5,8H2,1-3H3 |
InChI Key |
WSOBJOKPIUCQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[SiH2]CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Ethoxysilyl)methyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with ethoxysilane derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Ethoxysilyl)methyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
[(Ethoxysilyl)methyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which [(Ethoxysilyl)methyl]dimethylamine exerts its effects involves the interaction of its silicon and nitrogen atoms with target molecules. The silicon atom can form strong bonds with oxygen or carbon atoms, while the nitrogen atom can participate in hydrogen bonding or act as a nucleophile in various reactions. These interactions enable the compound to modify the properties of target molecules, enhancing their stability, reactivity, or functionality.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Decomposition Pathways
[(Ethoxysilyl)methyl]dimethylamine vs. Polyoxometalate-Bound Dimethylamine Derivatives (Compound 1a, ):
Compound 1a, a dimethylamine derivative linked to a polytungstate cage, undergoes thermal decomposition at 348–365°C in inert atmospheres, releasing dimethylamine (m/z = 58–59) and water . In synthetic air, oxidative coupling reactions occur at similar temperatures, accompanied by exothermic processes. By contrast, this compound likely decomposes at lower temperatures due to the labile ethoxysilyl group, though experimental data are needed for confirmation.Comparison with [(6-Chloropyridin-3-yl)methyl]dimethylamine ():
The chloropyridinyl derivative exhibits a predicted boiling point of 224.8°C and pKa of 7.58 , indicating moderate basicity . The ethoxysilyl group in the target compound may reduce basicity due to electron-withdrawing effects, altering its reactivity in acid-catalyzed reactions.
Electronic and Reactivity Profiles
Mulliken Charge Analysis ():
Compounds with dimethylamine carbon atoms carrying Mulliken charges near 0.185 (e.g., malachite green analogues) show cross-reactivity in redox processes . If this compound has a similar charge distribution, it may participate in analogous reactions, though the ethoxysilyl group could sterically hinder nucleophilic sites.- Substituents like ethoxysilyl may lower fragmentation thresholds by destabilizing the parent ion.
Biological Activity
[(Ethoxysilyl)methyl]dimethylamine is a silane compound that has garnered interest in various fields due to its unique properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
This compound can be classified as an organosilicon compound, which typically exhibits properties such as:
- Hydrophilicity : Due to the presence of the ethoxy group.
- Reactivity : The dimethylamine group can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Catalytic Activity :
- The compound has been shown to function as a catalyst in various organic reactions, including the synthesis of biologically active heterocycles. For instance, functionalized mesoporous silicas (MCM-41) modified with similar silanes have been utilized in drug delivery systems and catalysis for pharmaceutical compounds .
-
Cell Interaction :
- Studies indicate that silane compounds can enhance cellular interactions due to their surface properties, which can be beneficial for drug delivery systems and tissue engineering applications.
- Toxicological Profile :
Case Studies
Several studies have explored the biological implications of silane compounds similar to this compound:
-
Study on MCM-41 Functionalization :
A study demonstrated that amino-functionalized MCM-41 could catalyze reactions yielding pharmacologically relevant compounds with good yields (up to 90%) while maintaining catalytic activity over multiple cycles . -
Toxicity Assessment :
A clinical case involving dimethylamine borane (DMAB), a related compound, highlighted significant toxicity leading to neurological effects in exposed individuals. Symptoms included dizziness and ataxia, suggesting that compounds with similar amine functionalities require careful handling and thorough risk assessment .
Research Findings
Research findings on this compound and its analogs indicate potential applications in:
- Drug Development : Its role as a catalyst in synthesizing biologically active compounds positions it as a valuable tool in medicinal chemistry.
- Nanotechnology : The ability to modify surfaces at the nanoscale opens avenues for creating advanced materials with tailored biological interactions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
